Cas no 2676865-59-9 (6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate)

6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate is a high-purity synthetic intermediate used in pharmaceutical and agrochemical research. Its key structural features—a fluorinated nitroindenyl core and a reactive trifluoromethanesulfonate (triflate) group—make it a versatile electrophile for cross-coupling reactions, particularly in Suzuki-Miyaura and Buchwald-Hartwig transformations. The electron-withdrawing nitro and fluoro substituents enhance its reactivity in nucleophilic aromatic substitution (SNAr) processes. The triflate group offers superior leaving-group properties compared to halides, enabling efficient C–C and C–heteroatom bond formation under mild conditions. This compound is particularly valuable in the synthesis of complex heterocycles and functionalized indane derivatives, where precise regiocontrol is required. Storage under inert conditions is recommended due to the triflate group's moisture sensitivity.
6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate structure
2676865-59-9 structure
Product Name:6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate
CAS No:2676865-59-9
MF:C10H7F4NO5S
MW:329.224895715714
CID:5085941
PubChem ID:162394063
Update Time:2025-05-22

6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate Chemical and Physical Properties

Names and Identifiers

    • 6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate
    • BS-52807
    • SCHEMBL25202499
    • 2676865-59-9
    • (6-fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl) trifluoromethanesulfonate
    • F77053
    • CS-0529699
    • Inchi: 1S/C10H7F4NO5S/c11-7-4-5-2-1-3-6(5)8(15(16)17)9(7)20-21(18,19)10(12,13)14/h4H,1-3H2
    • InChI Key: ITTMHGGVYRAJDE-UHFFFAOYSA-N
    • SMILES: S(C(F)(F)F)(=O)(=O)OC1C(=CC2CCCC=2C=1[N+](=O)[O-])F

Computed Properties

  • Exact Mass: 328.99810615g/mol
  • Monoisotopic Mass: 328.99810615g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 511
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 97.6

6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate Pricemore >>

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Additional information on 6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate

6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate (CAS 2676865-59-9): A Versatile Building Block in Modern Organic Synthesis

The 6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate (CAS 2676865-59-9) represents an important class of fluorinated indane derivatives that has gained significant attention in pharmaceutical and materials chemistry. This triflate ester compound serves as a valuable synthetic intermediate due to its unique combination of electron-withdrawing groups (fluoro, nitro, and triflyloxy) and the rigid 2,3-dihydro-1H-indene scaffold.

In recent years, the demand for fluorinated building blocks like 6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate has surged, particularly in the development of PET radiotracers and bioactive molecules. The presence of both fluoro and nitro substituents makes this compound particularly interesting for researchers working on structure-activity relationship (SAR) studies and medicinal chemistry optimization.

The trifluoromethanesulfonate (triflate) group in 6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate serves as an excellent leaving group, enabling various cross-coupling reactions such as Suzuki-Miyaura, Negishi, and Stille couplings. This reactivity profile makes it particularly valuable in the synthesis of complex heterocyclic systems and functionalized indane derivatives that are prevalent in many drug candidates.

From a structural perspective, the 2,3-dihydro-1H-indene core provides a rigid framework that can influence the conformational properties of resulting molecules. The fluoro substituent at position 6 and the nitro group at position 4 create an interesting electronic distribution that can be exploited in molecular design. These features explain why researchers frequently search for "fluorinated indane synthesis" and "nitroindane building blocks" in scientific databases.

In pharmaceutical applications, derivatives of 6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate have shown potential in addressing current challenges in CNS drug development and enzyme inhibition. The compound's structural features align well with current trends in fragment-based drug discovery, where researchers look for "privileged scaffolds for drug design" and "versatile intermediates for medicinal chemistry".

The synthesis of 6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate typically involves multi-step transformations starting from commercially available indane precursors. Key steps often include electrophilic aromatic substitution for introducing the nitro group, followed by regioselective fluorination and final triflation of the phenolic intermediate. These synthetic considerations are frequently searched as "regioselective functionalization of indanes" or "synthesis of fluorinated triflates".

From a material science perspective, the 6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate has shown promise in the development of advanced functional materials. Its ability to participate in polymerization reactions and form conjugated systems makes it interesting for researchers working on organic electronics and optoelectronic materials.

The stability and handling of 6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate are important considerations for laboratory use. While the triflate group is reactive, the compound typically shows good stability when stored under anhydrous conditions at low temperatures. These practical aspects are often searched as "handling reactive triflates" or "storage conditions for functionalized indanes".

Analytical characterization of 6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate typically involves a combination of NMR spectroscopy (particularly 19F NMR for the fluorine atoms), mass spectrometry, and HPLC purity analysis. The distinctive NMR fingerprint of this compound makes it relatively straightforward to identify, with researchers often searching for "characterization of fluorinated indanes" or "NMR data for nitro-triflate compounds".

Looking forward, the applications of 6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate are expected to expand as new methodologies for C-H functionalization and cascade reactions continue to develop. The compound's unique combination of reactivity handles positions it as a valuable tool for diversity-oriented synthesis, addressing the growing need for "complex molecular architectures" in both pharmaceutical and materials research.

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